molecular formula C8H7FO B2429122 (S)-2-(2-Fluorophenyl)oxirane CAS No. 74248-65-0

(S)-2-(2-Fluorophenyl)oxirane

Cat. No.: B2429122
CAS No.: 74248-65-0
M. Wt: 138.141
InChI Key: YZPBMJZGHIBDAM-QMMMGPOBSA-N
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Description

Significance of Chiral Fluorinated Epoxides in Advanced Synthetic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnih.gov Fluorine's high electronegativity and small van der Waals radius can influence molecular conformation, pKa, lipophilicity, bioavailability, and metabolic stability. nih.govucla.edu Consequently, fluorinated compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.govucla.edu

Chiral fluorinated epoxides, such as (S)-2-(2-Fluorophenyl)oxirane, are highly sought-after building blocks because they provide a direct route to enantiomerically pure fluorinated molecules. acs.org The epoxide ring is a versatile functional group that can undergo a variety of ring-opening reactions with high regio- and stereoselectivity, allowing for the introduction of diverse functionalities. ontosight.ai This makes them invaluable intermediates in the synthesis of complex targets, including novel drug candidates. ontosight.ailookchem.com

Overview of Epoxide Chemistry and the Unique Electronic and Steric Influence of Fluorine

Epoxides are highly reactive due to the inherent strain in their three-membered ring. ontosight.ai This strain is relieved upon nucleophilic attack, leading to ring-opening. The regioselectivity of this opening is influenced by both steric and electronic factors.

The fluorine atom in this compound exerts a significant electronic effect. nih.gov As a strongly electron-withdrawing group, it can influence the electron distribution in the aromatic ring and, consequently, the reactivity of the epoxide. This electronic influence can affect the rate and regioselectivity of nucleophilic attack on the epoxide ring. nih.govrsc.org

Sterically, the fluorine atom is relatively small, but its presence on the ortho position of the phenyl ring can still create steric hindrance that directs the approach of incoming nucleophiles. nih.govuzh.ch The interplay between these electronic and steric effects is a key consideration in the synthetic applications of this compound. nih.govacs.org

Structural and Stereochemical Considerations for this compound as a Monofluorinated Chiral Building Block

The "(S)" designation in this compound refers to the specific three-dimensional arrangement of the atoms around the chiral carbon center of the epoxide ring. This defined stereochemistry is crucial for the synthesis of enantiomerically pure target molecules. The use of a single enantiomer as a starting material ensures that the desired stereochemistry is carried through the synthetic sequence, which is of paramount importance in the development of pharmaceuticals where different enantiomers can have vastly different biological activities.

The monofluorinated nature of this building block provides a strategic advantage. While the C-F bond is exceptionally strong, the presence of a single fluorine atom can sometimes lead to metabolic defluorination. nih.gov However, its strategic placement can also be used to block metabolic "soft spots" in a molecule, thereby enhancing its metabolic stability. nih.gov The synthesis of this chiral epoxide can be achieved through various methods, including the asymmetric epoxidation of the corresponding olefin. nih.govacs.org

Properties of this compound

Property Value
Molecular Formula C8H7FO
H-Bond Acceptors 1
H-Bond Donors 0
Rotatable Bonds 1
TPSA 12.53

This data is based on computational models. chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(2-fluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPBMJZGHIBDAM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74248-65-0
Record name (2R)-2-(2-fluorophenyl)oxirane
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Synthetic Methodologies for Enantiopure S 2 2 Fluorophenyl Oxirane and Analogous Chiral Fluorinated Oxiranes

Direct Asymmetric Epoxidation Approaches

Direct asymmetric epoxidation of the corresponding prochiral olefin, 2-fluorostyrene (B1345600), represents a straightforward approach to (S)-2-(2-Fluorophenyl)oxirane. This typically involves the use of a stoichiometric oxidant in the presence of a chiral catalyst.

Catalytic Asymmetric Epoxidation of Fluorostyrene Derivatives

The catalytic asymmetric epoxidation of fluorinated styrene (B11656) derivatives can be achieved using various oxidant-catalyst systems. Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), are common stoichiometric oxidants. rsc.orgtdx.cat The enantioselectivity of these reactions is dependent on the chiral catalyst employed.

One of the most effective methods for the asymmetric epoxidation of unfunctionalized alkenes involves the in-situ generation of chiral dioxiranes from a ketone catalyst and a terminal oxidant like Oxone (potassium peroxymonosulfate). nih.govwikipedia.orgorganic-chemistry.org The Shi epoxidation, which utilizes a fructose-derived chiral ketone, is a prominent example of this organocatalytic approach. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This method has been successfully applied to the epoxidation of various fluoroolefins. nih.govresearchgate.net For instance, the epoxidation of α-fluorostyrene using a fructose-derived ketone catalyst has been studied, demonstrating the feasibility of this method for producing chiral fluorinated epoxides. nih.gov While the enantiomeric excess for α-fluorostyrene was modest (up to 62% ee), the epoxidation of other fluorinated olefins, such as (E)-1-fluoro-2-styrylcyclohexane, yielded high enantioselectivity (up to 93% ee) with the appropriate choice of catalyst. nih.gov

Another well-established method is the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as the catalyst. wikipedia.orgorganic-chemistry.org This method is particularly effective for the enantioselective epoxidation of cis-disubstituted and conjugated alkenes. organic-chemistry.org

The table below summarizes results for the asymmetric epoxidation of various fluorinated styrenes and related olefins using chiral ketone catalysts to generate dioxiranes in situ.

Table 1: Asymmetric Epoxidation of Fluoroolefins with Chiral Ketone Catalysts

Olefin Substrate Chiral Ketone Catalyst Enantiomeric Excess (ee) (%)
(E)-1-Fluoro-2-styrylcyclohexane Fructose-derived ketone 1 93
(E)-1-Fluoro-2-styrylcyclohexane Fructose-derived ketone 2 91
α-Fluorostyrene Fructose-derived ketone 1 62

Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Fluorinated Ketones

An alternative to the epoxidation of olefins is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone or aldehyde to form an epoxide. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would entail the asymmetric reaction of a suitable sulfur ylide with 2-fluoroacetophenone.

The enantioselectivity of the Corey-Chaykovsky reaction can be controlled by using a chiral catalyst. For example, a heterobimetallic La-Li₃-(BINOL) complex (LLB) has been used to catalyze the asymmetric epoxidation of a wide range of methyl ketones with dimethyloxosulfonium methylide. nih.govmdpi.com This method has been applied to the synthesis of analogous chiral fluorinated oxiranes. In one study, the reaction of 2'-fluoroacetophenone (B1202908) ethyl ketone with dimethyloxosulfonium methylide in the presence of a chiral lanthanum-lithium-BINOL catalyst yielded (2S)-2-ethyl-2-(2-fluorophenyl)oxirane with an 88% yield and 67% enantiomeric excess. nih.govmdpi.com

Table 2: Catalytic Asymmetric Corey-Chaykovsky Epoxidation of a Fluorinated Ketone

Ketone Substrate Product Catalyst System Yield (%) Enantiomeric Excess (ee) (%)

Biocatalytic Asymmetric Synthesis

Biocatalysis offers a powerful and environmentally benign alternative for the production of enantiopure chiral compounds. Enzymes can exhibit high enantioselectivity and operate under mild reaction conditions.

Kinetic Resolution of Fluorinated Styrene Oxide Derivatives via Halohydrin Dehalogenases (HHDH)

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. In the context of producing this compound, this involves the enantioselective reaction of one enantiomer of racemic 2-fluorostyrene oxide, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.

Halohydrin dehalogenases (HHDH) are particularly effective enzymes for this purpose. They catalyze the ring-opening of epoxides with various nucleophiles. By using a racemic mixture of a fluorinated styrene oxide as the substrate, the enzyme can selectively convert one enantiomer (typically the R-enantiomer) into a product, such as a fluoro-azido alcohol, allowing for the recovery of the unreacted (S)-epoxide in high enantiopurity, especially at conversions greater than 50%.

Studies have shown that HHDH from Agrobacterium radiobacter AD1 (HheC) and its mutants are highly effective in the kinetic resolution of fluorinated styrene oxide derivatives. For instance, o-F-styrene oxide (2-fluorostyrene oxide) is readily converted by HheC. The mutant HheC-W249P has demonstrated excellent enantioselectivity (E-values >200) in the nucleophilic ring-opening of these substrates with azide (B81097) or cyanide ions, providing access to various enantiopure β-substituted alcohols and the corresponding (S)-epoxides.

Enzyme-Catalyzed Approaches to Chiral Fluoroaromatic Scaffolds

Beyond kinetic resolution, enzyme-catalyzed reactions are pivotal in constructing a variety of chiral fluoroaromatic scaffolds. The HHDH-catalyzed azidolysis of racemic fluorinated aromatic epoxides is a prime example. This reaction not only facilitates the kinetic resolution to obtain the (S)-epoxide but also produces enantioenriched (R)-fluoro-azido alcohols, which are themselves valuable chiral building blocks.

Research has demonstrated moderate to high enantioselectivities (Enantiomeric Ratio, E = 15 to >200) for the azidolysis of a range of fluorinated styrene oxides using HheC. This approach allows for the synthesis of enantioenriched (R)-azido alcohols containing a fluorine atom. Consequently, when the reaction is allowed to proceed beyond 50% conversion, the remaining (S)-epoxide can be isolated with high enantiopurity.

Emerging and Advanced Synthetic Pathways

While established catalytic and biocatalytic methods are robust, research continues into novel and more efficient synthetic routes.

One emerging area is photocatalytic asymmetric epoxidation. This approach utilizes visible light to drive the epoxidation reaction, often employing a photosensitizer and a chiral catalyst. For example, a mononuclear non-heme chiral manganese complex has been used for the photocatalytic enantioselective epoxidation of terminal olefins using water as the oxygen source, achieving moderate enantioselectivities. nih.gov Such methods offer a potentially greener alternative to traditional oxidation protocols.

Flow chemistry is another advanced synthetic approach that is gaining traction for the synthesis of chiral molecules. Continuous flow reactors offer advantages in terms of safety, scalability, and process control. A telescoped continuous flow process has been developed for accessing intermediates of 1-aryl-1,3-diols, which are related to chiral epoxide building blocks. nih.govacs.org The application of flow chemistry to the direct synthesis of this compound could offer significant manufacturing advantages.

Iron-Oxo Catalyzed Epoxidation of Fluorophenyl Systems

The synthesis of epoxides through metal-catalyzed oxidation is a cornerstone of organic chemistry. High-valent iron-oxo species, in particular, have been investigated for their catalytic prowess in these transformations. nih.gov The presence of a fluorine atom on a phenyl ring significantly influences the reaction mechanism in iron-oxo catalyzed oxidations. nih.govresearchgate.net

Computational studies have revealed that the introduction of a fluorine atom onto a benzene (B151609) ring alters the electronic properties, making the aromatic carbon atoms more positively charged. This charge modification dictates the nature of the reaction intermediate. In non-fluorinated systems, a cationic intermediate typically forms, which favors the production of carbonyl compounds through an "NIH shift". nih.gov However, in fluorophenyl systems, the reaction proceeds through a single-electron transfer, leading to a radical intermediate. This radical intermediate has a kinetic preference for the pathway that results in the formation of an epoxide. nih.govresearchgate.net This mechanistic divergence provides a theoretical basis for selectively synthesizing fluorinated epoxides using iron-oxo catalysts. nih.gov

While theoretical studies illuminate the pathway, practical applications often rely on chiral non-heme iron catalysts to achieve high enantioselectivity. rsc.orgscispace.com These bio-inspired catalysts, often featuring tetradentate N-based ligands, have demonstrated high efficiency in the asymmetric epoxidation of various olefins using hydrogen peroxide (H₂O₂) as a green oxidant. rsc.orgscispace.com For instance, iron(II) complexes with chiral tetradentate N4-donor ligands or C1-symmetric N-based ligands can catalyze the epoxidation of cyclic enones and other olefins with impressive yields and enantiomeric excesses (ee). rsc.orgscispace.com The use of additives, such as carboxylic acids, can further enhance the reaction's performance by assisting in the controlled activation of H₂O₂. scispace.com

The table below summarizes the performance of selected chiral iron catalysts in the asymmetric epoxidation of various olefin substrates, illustrating the potential of these systems for synthesizing chiral epoxides.

Catalyst/LigandSubstrateOxidantAdditiveYield (%)ee (%)Reference
Fe(II) with (S,S-PDBzL)2-Cyclohexen-1-oneH₂O₂2-Ethylhexanoic acidHigh>80 rsc.org
Fe(II) with (S,S-PDBzL)2-Cyclopenten-1-oneH₂O₂2-Ethylhexanoic acidHigh>80 rsc.org
Iron catalyst with C1-symmetric ligand2-CyclopentenoneH₂O₂2-Ethylhexanoic acidExcellent95 scispace.com
Iron catalyst with C1-symmetric ligand2-CyclohexenoneH₂O₂2-Ethylhexanoic acidExcellent88 scispace.com

Asymmetric Electrophilic Fluorination of Alkenes Leading to Fluorinated Architectures

The direct, enantioselective fluorination of alkenes represents a powerful strategy for creating chiral fluorinated molecules. This approach is particularly challenging because, unlike other halogens, fluorine does not form stable, bridged halonium ions. Instead, the addition of an electrophilic fluorine (F⁺) reagent to an alkene generates an acyclic β-fluorocationic intermediate. acs.org Controlling the stereochemistry of this reactive intermediate is the key to achieving high enantioselectivity. acs.org

Significant progress in this area has been made through the development of chiral F⁺ reagents and catalytic systems. acs.orgnih.gov One successful strategy involves the use of chiral phase-transfer catalysts. In this method, a chiral anionic catalyst, such as a BINOL-derived phosphate, transports a cationic electrophilic fluorinating agent, like Selectfluor, into the organic phase where the reaction with the alkene occurs. researchgate.netgoogle.com This approach has been effectively used for the enantioselective fluorocyclization of olefins, producing fluorinated heterocycles in high yield and stereoselectivity. google.com

Another major advancement is the use of organocatalysts, particularly those derived from cinchona alkaloids. acs.orgnih.gov These catalysts can activate less reactive F⁺ sources, such as N-fluorobenzenesulfonimide (NFSI), ensuring that the background, non-catalyzed reaction is suppressed. acs.org This organocatalytic approach has been applied to the fluorocyclization of various substrates, including indoles and alkenes bearing nucleophilic groups, to generate valuable fluorinated structures. acs.org The combination of enamine catalysis with chiral anion phase-transfer catalysis has also emerged as a potent dual-catalysis system for the asymmetric fluorination of ketones, creating quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org

The following table presents representative results from asymmetric electrophilic fluorination reactions, highlighting the effectiveness of different catalytic systems.

Substrate TypeCatalyst SystemFluorinating AgentYield (%)ee (%)Reference
Dihydropyran-derived olefinsChiral Phosphate AnionSelectfluorHighHigh google.com
α-Aryl CyclohexanonesProtected Amino Acid / Chiral PhosphateSelectfluorup to 81up to 96 acs.org
4-Substituted IsoxazolinonesBis-cinchona alkaloid (QN)₂PYRNFSIup to 91up to 85 nih.gov
IndolesCinchona AlkaloidN-FluorobenzenesulfonimideN/AHigh acs.org

Stereochemical Control and Enantioselectivity in the Synthesis and Transformations of S 2 2 Fluorophenyl Oxirane

Mechanisms and Strategies for Achieving High Enantiomeric Excess in Oxirane Formation

The synthesis of enantiomerically pure epoxides, such as (S)-2-(2-Fluorophenyl)oxirane, is a pivotal challenge in asymmetric synthesis. High enantiomeric excess (ee) is crucial for applications in pharmaceuticals and materials science, where a specific stereoisomer is often responsible for the desired biological or chemical activity. acs.org The primary strategies to achieve high enantioselectivity in oxirane formation revolve around the asymmetric epoxidation of the corresponding prochiral alkene, 2-fluorostyrene (B1345600).

One of the most effective methods is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones, which can be adapted for the synthesis of 2,2-disubstituted terminal epoxides. nih.gov For monosubstituted oxiranes like 2-(2-fluorophenyl)oxirane (B2908619), the direct asymmetric epoxidation of the olefin is more common. This is often accomplished using chiral catalysts that create a chiral environment around the olefin, directing the oxidizing agent to one face of the double bond over the other.

Key strategies include:

Metal-Catalyzed Epoxidation: Chiral complexes of metals like manganese, iron, and titanium are widely used. rsc.org For instance, chiral metalloporphyrin catalysts have demonstrated high efficiency and enantioselectivity in the epoxidation of unfunctionalized terminal olefins. rsc.org

Organocatalytic Epoxidation: Chiral organic molecules, such as chiral ketones, can catalyze epoxidation reactions with high enantioselectivity. nih.gov These methods avoid the use of potentially toxic or expensive metals.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative. While often used for the resolution of racemic epoxides, enzymes can also be employed in the direct asymmetric epoxidation of alkenes.

The mechanism in these catalytic systems typically involves the formation of a high-valent metal-oxo species or a chiral dioxirane (B86890) intermediate. This intermediate then transfers an oxygen atom to the alkene. The non-covalent interactions between the substrate and the chiral ligand framework of the catalyst are responsible for the stereochemical control, lowering the activation energy for the transition state that leads to the desired (S)-enantiomer. For example, in the epoxidation of styrene (B11656) derivatives, enantiomeric excesses greater than 97% have been achieved with certain chiral metalloporphyrin systems. rsc.org

Influence of Fluorine Substituents on Stereochemical Outcome and Reactivity Profiles

The presence of a fluorine atom on the phenyl ring significantly influences the chemical and physical properties of the oxirane. Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom, allowing it to act as a hydrogen mimic with minimal steric perturbation. ethz.chresearchgate.netnih.gov However, its powerful electron-withdrawing nature profoundly alters the reactivity and stereochemical behavior of the molecule. core.ac.ukrsc.org

Key Influences of the Fluorine Substituent:

Electronic Effects: The ortho-fluorine atom exerts a strong negative inductive (-I) effect, withdrawing electron density from the aromatic ring and, consequently, from the adjacent benzylic carbon of the oxirane ring. core.ac.uk This increased electrophilicity at the benzylic carbon makes the oxirane ring more susceptible to nucleophilic attack, a critical factor in ring-opening reactions.

Reactivity and Regioselectivity: The electron-withdrawing effect of fluorine can significantly enhance the reaction rates of nucleophilic ring-opening. nih.gov In reactions of substituted phenyloxiranes, the benzylic carbon is often the preferred site of nucleophilic attack. core.ac.uk The fluorine atom can stabilize the transition state of this attack, accelerating the reaction compared to non-fluorinated analogues. acs.org For instance, computational studies on fluoroaziridines, a related strained heterocycle, showed a reaction rate enhancement of over 10¹¹ compared to the non-fluorinated parent compound. nih.gov

Stereoelectronic Effects: Beyond simple inductive effects, fluorine can participate in stereoelectronic interactions, such as the formation of stabilizing hydrogen bonds or dipole-dipole interactions, which can influence the conformation of the molecule and the transition states of its reactions. core.ac.uk These interactions can affect the diastereoselectivity of reactions, as observed in the aza-Henry reaction of α-fluoronitroalkanes. nih.gov The acidity of nearby protons can also be altered, impacting base-catalyzed reactions. core.ac.uk

Metabolic Stability: In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to increase metabolic stability. researchgate.netcore.ac.uk The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. core.ac.uk

Application of Chiral Catalysts in Enantioselective Epoxidation and Fluorination

Chiral catalysts are fundamental to the enantioselective synthesis of this compound, either through the epoxidation of 2-fluorostyrene or via enantioselective fluorination reactions. A variety of catalytic systems have been developed that provide high yields and excellent enantioselectivities.

Catalytic Asymmetric Epoxidation: The epoxidation of 2-fluorostyrene is a direct route to the desired oxirane. Different classes of catalysts have been successfully employed:

Lanthanide-Based Catalysts: A system using a lanthanum-lithium-BINOL complex (LLB) in combination with an achiral phosphine (B1218219) oxide additive has been reported for the Corey-Chaykovsky epoxidation of various ketones. nih.gov For the reaction with 2'-fluoroacetophenone (B1202908), which produces a related disubstituted oxirane, this method yielded the product with high enantioselectivity. nih.gov

Iron and Manganese Porphyrin Complexes: These catalysts mimic the action of cytochrome P450 enzymes and are highly effective for the epoxidation of terminal olefins. rsc.org They can achieve impressive turnover numbers and high enantiomeric excesses, often exceeding 90% ee. rsc.org

Non-Heme Iron Complexes: A chiral iron(II) complex with a tetradentate N4-donor ligand has been shown to catalyze the epoxidation of various olefins with hydrogen peroxide, achieving enantioselectivities greater than 80% in many cases. rsc.org

Catalytic Enantioselective Fluorination: An alternative approach involves the enantioselective fluorination of a precursor molecule. The development of catalytic methods for asymmetric C-F bond formation is a significant area of research. ucla.edunih.gov

(salen)Co Catalysts: Cooperative catalysis involving a (salen)Co complex and a chiral cocatalyst has been used for the enantioselective ring-opening of meso-epoxides with a fluoride (B91410) source. ucla.edu This desymmetrization approach can yield chiral fluorohydrins, which are precursors to chiral epoxides.

Metal/Chiral Ligand Systems: Various combinations of metal salts and chiral ligands catalyze the enantioselective fluorination of carbonyl compounds. nih.gov Notable examples include Ti/TADDOL, Pd/BINAP, and Cu/bis(oxazoline) complexes, which have been applied to substrates like β-ketoesters and oxindoles with high enantioselectivity. nih.gov

The table below summarizes the performance of selected chiral catalyst systems in related enantioselective epoxidation and fluorination reactions.

Stereoselective Conversion of Racemic Mixtures to Enantioenriched Products

When direct asymmetric synthesis is not feasible or efficient, the conversion of a racemic mixture of 2-(2-fluorophenyl)oxirane into an enantioenriched product is a powerful alternative. The two main strategies for this are kinetic resolution and deracemization.

Kinetic Resolution: Kinetic resolution operates by the faster reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent, leaving the less reactive enantiomer behind in high enantiomeric excess. The maximum theoretical yield for the unreacted enantiomer is 50%.

Enzymatic Hydrolytic Kinetic Resolution (HKR): This is a widely used and highly effective method. Chiral epoxide hydrolases (EHs) selectively hydrolyze one enantiomer of the epoxide to the corresponding diol, leaving the other enantiomer unreacted. For example, recombinant E. coli cells expressing epoxide hydrolase from Sphingomonas sp. HXN-200 have been used to resolve various racemic epoxides, including halogenated styrene oxides, to afford the remaining (S)-epoxides with enantiomeric excesses between 98.0–99.5% and yields of 37.6–46.5%. acs.org Similarly, lipases can be used for the stereoselective acylation of related racemic alcohols derived from epoxides, achieving high enantioselectivity (E > 200). mdpi.comresearchgate.net

Chemo-Catalytic Kinetic Resolution: Chiral metal complexes, such as the Jacobsen (salen)Co catalyst, are highly effective for the hydrolytic kinetic resolution of terminal epoxides, often providing both the unreacted epoxide and the diol product in >98% ee. rsc.org

The table below presents data on the kinetic resolution of related fluorinated epoxides.

Deracemization: Deracemization processes are more efficient than kinetic resolutions as they offer the potential for a theoretical 100% yield of a single enantiomer from a racemate. These processes typically combine a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.

Enantioconvergent Hydrolysis: Some bacterial epoxide hydrolases can achieve deracemization through an enantioconvergent process. rsc.org In this mechanism, both enantiomers of the racemic epoxide are converted into a single enantiomer of the diol product. This occurs via regioselective nucleophilic attack at one of the epoxide carbons, with one enantiomer undergoing attack at C2 and the other at C3, both proceeding with inversion of configuration to yield the same diol enantiomer. rsc.org

Dynamic Kinetic Resolution (DKR): This strategy couples an enzymatic kinetic resolution with a chemical or enzymatic catalyst that racemizes the starting material in situ. rug.nl This ensures that the substrate pool for the enantioselective reaction is constantly replenished, allowing for the complete conversion of the racemate to a single enantiomer of the product. rug.nlmdpi.com

Crystallization-Induced Deracemization: In some cases, deracemization can be achieved under crystallization conditions where a conglomerate can be converted to a single enantiomer in the solid state, often facilitated by grinding or the presence of a racemizing agent in the solution phase. google.comchemrxiv.org

Synthetic Utility of S 2 2 Fluorophenyl Oxirane As a Chiral Building Block

Precursor for the Synthesis of Complex Fluorinated Chiral Molecules and Pharmaceuticals

Chiral epoxides are highly sought-after intermediates in medicinal chemistry due to the synthetic versatility of the strained three-membered ring. nih.gov The ring can be opened by a wide array of nucleophiles in a regio- and stereoselective manner, allowing for the efficient construction of complex molecular architectures. (S)-2-(2-Fluorophenyl)oxirane serves as an exemplary precursor for introducing a fluorinated phenyl group and a defined stereocenter into a target molecule.

The fluorophenyl group is a common feature in many modern pharmaceuticals. acs.orgunipa.it Its incorporation can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate. By using this compound as a starting material, chemists can leverage the inherent reactivity of the epoxide to build more complex structures. For instance, reaction with carbon, nitrogen, or oxygen-based nucleophiles leads to the formation of chiral 1,2-difunctionalized compounds, which are key intermediates in the synthesis of various biologically active molecules. The synthetic routes to numerous fluorinated drugs, such as Vandetanib and Crizotinib, rely on precursors containing fluoroaniline (B8554772) or other fluorinated aromatic moieties, highlighting the importance of building blocks like this compound. acs.org

Role in the Construction of Fluorinated Stereogenic Centers and Quaternary Carbons

A fundamental application of chiral epoxides like this compound is the transfer of chirality to create new stereogenic centers. libretexts.org The nucleophilic ring-opening of the epoxide proceeds via an SN2 mechanism, which typically occurs with an inversion of configuration at the center of attack. This stereospecificity allows for precise control over the stereochemical outcome of the reaction.

When this compound is opened by a nucleophile, two new stereocenters are often generated in the product, a β-substituted alcohol. The absolute configuration of the original stereocenter in the oxirane directly controls the relative and absolute stereochemistry of the resulting product. This process is a powerful method for synthesizing acyclic compounds with multiple contiguous stereogenic centers, a challenging task in synthetic chemistry. mdpi.com For example, attack at the less hindered carbon would produce a specific diastereomer of a fluorinated 1,2-diol derivative. This controlled introduction of stereochemistry is crucial in drug design, where the biological activity of a molecule is often dependent on its precise three-dimensional structure. libretexts.org

Application as a Chiral Resolution Reagent for Alpha-Chiral Amines and Other Substrates

Chiral epoxides can serve as effective derivatizing agents for the chiral resolution of racemic mixtures, particularly for amines. nih.govsigmaaldrich.com Chiral resolution is a critical process for separating enantiomers, which is essential in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. wikipedia.orgrsc.org

While direct studies on this compound for this purpose are not widely documented, the principle has been demonstrated with closely related analogues such as (S)-2-[(R)-fluoro(phenyl)methyl]oxirane. nih.gov The process involves the reaction of the chiral epoxide with a racemic amine. The epoxide ring is opened by the amine, forming a stable covalent bond and creating a pair of diastereomeric amino alcohol products.

Because diastereomers have different physical and chemical properties, they can be distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). The relative integration of the signals corresponding to each diastereomer directly correlates to the enantiomeric ratio of the original amine. This method provides a straightforward way to determine the enantiomeric excess (ee) of a chiral amine. nih.gov

Table 1: Principle of Chiral Amine Resolution Using a Chiral Epoxide

Reactants Reaction Products Analysis

Formation of Fluorine-Containing Analogues of Pharmacophores (e.g., oxetanes, β-lactones)

The modification of existing pharmacophores to include fluorine or to alter the core heterocyclic structure is a common strategy in drug discovery. This compound provides a potential starting point for creating fluorinated analogues of important heterocyclic scaffolds.

Oxetanes: Four-membered oxetane (B1205548) rings are increasingly incorporated into drug candidates to improve properties like solubility and metabolic stability. Recently, a novel catalytic method was developed to convert epoxides into α,α-difluoro-oxetanes. nus.edu.sg This transformation involves the copper-catalyzed insertion of a difluorocarbene species into the epoxide ring. Applying such a strategy to this compound could provide access to novel, highly functionalized fluorinated oxetanes that combine the structural benefits of the oxetane ring with the electronic properties of the fluorophenyl group.

β-Lactones: β-Lactones (2-oxetanones) are another class of four-membered heterocycles found in natural products and used as synthetic intermediates. pitt.eduorgsyn.org However, the synthesis of β-lactones from epoxides is not a direct transformation. Typical synthetic routes to β-lactones involve the cycloaddition of ketenes with aldehydes or ketones or the intramolecular cyclization of β-halocarboxylic acids. google.com Therefore, while this compound is a versatile building block, its direct conversion to a β-lactone is not a standard synthetic pathway.

Computational Chemistry and Mechanistic Elucidation of Fluorinated Oxiranes

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of chemical reactions, offering a balance between computational cost and accuracy. For fluorinated oxiranes, DFT calculations can map out the potential energy surfaces of various transformations, identifying the structures of transition states and intermediates, and thereby providing a detailed picture of the reaction pathway.

In the context of epoxide ring-opening reactions, DFT studies have been instrumental in refining mechanistic proposals. For instance, the ring-opening of epoxides with boron trifluoride etherate to yield syn-fluorohydrins was traditionally thought to proceed through an S(_N)1-like mechanism. However, recent DFT calculations have proposed an alternative pathway where the breaking of the epoxide C-O bond is concerted with the transfer of a fluorine atom. This mechanism proceeds through a single transition state, leading to the formation of the fluorohydrin with retention of configuration researchgate.net.

While specific DFT studies on the reaction pathways of (S)-2-(2-Fluorophenyl)oxirane are not extensively documented in the reviewed literature, the principles derived from studies of similar fluorinated epoxides are applicable. The presence of the 2-fluorophenyl group is expected to significantly influence the stability of potential carbocationic intermediates and the energy barriers of transition states in both acid- and base-catalyzed ring-opening reactions.

Table 1: Representative DFT Functionals and Basis Sets for Oxirane Reaction Modeling

DFT FunctionalBasis SetTypical Application
B3LYP6-31G(d)Geometry optimizations and frequency calculations
M06-2X6-311++G(d,p)High-accuracy single-point energy calculations
PBE6-311++G(2df,2pd)Investigating reaction mechanisms and transition states
ωB97X-Ddef2-TZVPSystems where dispersion forces are important

Analysis of Electronic and Steric Effects of Fluorine on Reactivity and Selectivity

The fluorine atom, despite its small size, exerts significant electronic and steric effects that modulate the reactivity and selectivity of organic reactions. In this compound, the fluorine atom is positioned on the aromatic ring, influencing the oxirane ring through inductive and resonance effects.

Electronic Effects: The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I effect), which can decrease the electron density of the aromatic ring and, consequently, the oxirane's oxygen atom. This can impact the protonation of the epoxide in acid-catalyzed reactions oregonstate.edu. The electronic effect of substituents has a dramatic impact on the chemistry of epoxides oregonstate.edu. Furthermore, the fluorine atom can participate in resonance, potentially donating electron density to the aromatic ring (+R effect), although this is generally weaker than its inductive effect. The interplay of these electronic effects influences the stability of charged intermediates and the polarization of the C-O bonds in the oxirane ring, thereby affecting the regioselectivity of nucleophilic attack. For instance, in related fluorinated styrene (B11656) oxides, the position of the fluorine atom on the phenyl ring has been shown to affect the configurational stability of lithiated intermediates nih.gov.

Steric Effects: The steric hindrance imposed by the ortho-fluorine atom on the phenyl ring can influence the approach of nucleophiles and catalysts. This steric congestion can direct incoming reagents to the less hindered face of the epoxide, thereby controlling the stereoselectivity of the reaction. In asymmetric catalysis, the steric profile of the substrate is a critical factor in achieving high enantioselectivity.

The combination of these electronic and steric factors is crucial in determining the outcome of reactions involving this compound. For example, in ring-opening reactions, these effects will dictate whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism and at which carbon atom the nucleophile will attack.

Modeling of Catalyst-Substrate Interactions in Asymmetric Transformations

Computational modeling is an indispensable tool for understanding and predicting the outcomes of asymmetric transformations. By simulating the interactions between a chiral catalyst and a substrate like this compound, it is possible to rationalize the observed stereoselectivity and to design more efficient and selective catalysts.

These models can range from simple molecular mechanics (MM) approaches to more sophisticated quantum mechanics/molecular mechanics (QM/MM) methods. DFT calculations are particularly useful for modeling the transition states of the stereodetermining step of a reaction. These calculations can reveal the subtle non-covalent interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that govern the differentiation between the two enantiomeric pathways.

For instance, in the asymmetric ring opening of epoxides, computational studies can model the binding of the epoxide to a chiral Lewis acid catalyst. The model can show how the catalyst's chiral ligands create a specific steric and electronic environment that favors the approach of the nucleophile from one direction over the other. While specific modeling studies for this compound are not prevalent in the reviewed literature, computational approaches have been successfully applied to understand the enantioselective transformations of other epoxides, providing a framework for future studies on this specific compound nih.govresearchgate.netpitt.edu.

Table 2: Key Interactions in Catalyst-Substrate Modeling

Interaction TypeDescription
Steric RepulsionUnfavorable interactions between bulky groups on the catalyst and substrate that disfavor certain transition states.
Hydrogen BondingAttractive interaction between a hydrogen atom and an electronegative atom, which can orient the substrate.
π-π StackingNon-covalent interaction between aromatic rings of the catalyst and substrate.
Lewis Acid-Base InteractionCoordination of the epoxide oxygen to a Lewis acidic metal center on the catalyst.

Investigation of Reactive Intermediates in Epoxidation and Ring Opening Processes

The epoxidation of alkenes and the subsequent ring-opening of the resulting epoxides proceed through various reactive intermediates. Computational chemistry allows for the in-silico "trapping" and characterization of these often short-lived species, providing insights into the reaction mechanism that are difficult to obtain experimentally.

In the epoxidation of 2-fluorostyrene (B1345600) to form this compound, potential intermediates could include radical species or metal-oxo complexes, depending on the oxidant and catalyst used. DFT calculations can help to determine the relative energies of these intermediates and the transition states connecting them.

For the ring-opening of this compound, the nature of the reactive intermediates is highly dependent on the reaction conditions.

Acid-catalyzed ring opening: Under acidic conditions, the reaction likely proceeds through a protonated epoxide intermediate. The subsequent nucleophilic attack can lead to a transition state with significant carbocationic character, particularly at the benzylic carbon, which is stabilized by the phenyl ring.

Base-catalyzed ring opening: In the presence of a strong nucleophile, the reaction is more likely to follow an S(_N)2 pathway, where the nucleophile directly attacks one of the epoxide carbons. The intermediate in this case would be a tetrahedral alkoxide.

Computational studies on monofluorinated epoxides have shown that they can be unstable and prone to various ring-opening reactions, sometimes involving rearrangement through formal 1,2-fluorine shifts cas.cn. The investigation of such potential reactive intermediates and rearrangement pathways is crucial for a complete understanding of the chemical behavior of this compound.

Advanced Spectroscopic and Chromatographic Techniques for Characterization of Chiral Fluorinated Epoxides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Enantiopurity Assessment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For (S)-2-(2-Fluorophenyl)oxirane, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used in concert to confirm its identity and structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In 2-(2-Fluorophenyl)oxirane (B2908619), distinct signals are observed for the protons on the oxirane ring and the aromatic ring. The protons on the epoxide ring typically appear in the range of 2.5-4.5 ppm. libretexts.org The proximity to the electronegative oxygen atom causes these protons to be deshielded and shift downfield. libretexts.org The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, reveal the number of adjacent protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom produces a single peak. uoi.gr The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. uoi.gr For 2-(2-Fluorophenyl)oxirane, characteristic signals appear for the two carbons of the epoxide ring and the six carbons of the fluorophenyl group. The carbon atom directly bonded to the fluorine will exhibit a large coupling constant (¹J C-F), a key feature in identifying its position. rsc.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool for characterization. The ¹⁹F nucleus has a spin of 1/2 and constitutes 100% of naturally occurring fluorine, making it a highly sensitive nucleus for NMR analysis. wikipedia.org It also possesses a very wide chemical shift range, which makes the spectra straightforward to interpret. wikipedia.orghuji.ac.il For 2-(2-Fluorophenyl)oxirane, the ¹⁹F NMR spectrum would show a signal in the region characteristic of aryl fluorides, confirming the presence and electronic environment of the fluorine atom on the benzene (B151609) ring.

Enantiopurity Assessment: While standard NMR can confirm the chemical structure, it cannot distinguish between enantiomers. To assess enantiopurity, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, is added to the NMR sample. This creates a diastereomeric environment, causing the corresponding nuclei in the (S) and (R) enantiomers to become chemically non-equivalent and resonate at slightly different frequencies. The relative integration of these separated signals allows for the precise determination of the enantiomeric excess (ee).

Table 1: ¹H NMR Spectral Data for 2-(2-Fluorophenyl)oxirane
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.79dd5.6, 2.61H, Oxirane CH₂
3.17dd5.6, 4.11H, Oxirane CH₂
4.12-4.17m-1H, Oxirane CH
7.01-7.08m-1H, Aromatic CH
7.09-7.19m-2H, Aromatic CH
7.20-7.31m-1H, Aromatic CH
Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from The Royal Society of Chemistry rsc.org
Table 2: ¹³C NMR Spectral Data for 2-(2-Fluorophenyl)oxirane
Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
47.0³JC-F = 6.3Oxirane CH₂
50.5-Oxirane CH
115.2²JC-F = 20.9Aromatic C-H
124.3⁴JC-F = 3.6Aromatic C-H
124.9²JC-F = 12.7Aromatic C (ipso)
125.9³JC-F = 3.8Aromatic C-H
129.4³JC-F = 8.2Aromatic C-H
161.6¹JC-F = 246Aromatic C-F
Solvent: CDCl₃, Frequency: 75 MHz. Data sourced from The Royal Society of Chemistry rsc.org

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the most widely used and reliable method for separating enantiomers and determining their relative amounts, expressed as enantiomeric excess (ee). heraldopenaccess.usphenomenex.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, with the choice depending on the volatility and thermal stability of the analyte.

The fundamental principle of chiral chromatography involves the differential interaction of enantiomers with a chiral stationary phase (CSP). A CSP is an achiral support material (like silica) that has been modified with a chiral selector. When a racemic or scalemic mixture of (S)- and (R)-2-(2-Fluorophenyl)oxirane is passed through a column packed with a CSP, one enantiomer forms a more stable, transient diastereomeric complex with the chiral selector than the other. This difference in interaction energy leads to different retention times, resulting in their separation.

Chiral HPLC: This is a versatile technique for the separation of a wide range of chiral compounds. phenomenex.com Common CSPs for HPLC include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on silica), Pirkle-type phases, and cyclodextrin-based phases. The separation is optimized by adjusting the composition of the mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol).

Chiral GC: For volatile and thermally stable compounds like epoxides, chiral GC is an excellent option. gcms.cz The most common CSPs for chiral GC are derivatized cyclodextrins mixed into a polysiloxane liquid phase. gcms.cz

In both techniques, a detector (such as a UV detector for HPLC or a flame ionization detector for GC) measures the amount of each enantiomer as it elutes from the column. The enantiomeric excess is calculated from the integrated areas of the two corresponding peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Table 3: Principles of Chiral Chromatography for Enantiomeric Excess (ee) Determination
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning of enantiomers between a gaseous carrier gas and a liquid or solid chiral stationary phase (CSP).
Typical CSPs Polysaccharide derivatives (cellulose, amylose), Pirkle-type (π-acid/π-base), cyclodextrins, macrocyclic antibiotics.Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) in a polysiloxane matrix.
Mobile/Carrier Phase Liquid solvent mixture (e.g., Hexane/Isopropanol).Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen).
Analytes Broad range of compounds, including non-volatile and thermally sensitive molecules.Volatile and thermally stable compounds.
Detection UV-Vis, Fluorescence, Circular Dichroism (CD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

While chiral chromatography can separate enantiomers, it cannot determine which peak corresponds to the (S) or (R) configuration without an authentic standard. Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique used for the unambiguous determination of the absolute configuration of chiral molecules in solution. schrodinger.comnih.gov

VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule as it vibrates. schrodinger.com This results in a spectrum with positive and negative bands that is unique to a specific enantiomer, often described as its vibrational fingerprint. Its mirror-image enantiomer will produce a VCD spectrum of equal magnitude but opposite sign at all frequencies.

The assignment of the absolute configuration of this compound using VCD involves a combined experimental and computational approach:

Experimental Spectrum: The VCD spectrum of the synthesized, enantiopure sample is measured experimentally.

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the (S)-enantiomer) is modeled using computational quantum chemistry methods, such as Density Functional Theory (DFT). The theoretical VCD spectrum for this specific configuration is then calculated. unibe.ch

Spectral Comparison: The experimental VCD spectrum is compared to the theoretically calculated spectrum. If the signs and relative intensities of the peaks in the experimental spectrum match those of the calculated spectrum for the (S)-enantiomer, then the absolute configuration of the sample is confidently assigned as (S). schrodinger.comunibe.ch This method is highly reliable and provides definitive proof of stereochemistry without the need for chemical derivatization or crystal growth for X-ray analysis.

Table 4: Methodology for Absolute Configuration Assignment via VCD
StepProcedurePurpose
1. Sample Preparation The enantiomerically pure or enriched sample is dissolved in a suitable solvent (e.g., CDCl₃) that is transparent in the IR region of interest.To prepare the molecule for spectroscopic analysis in solution.
2. VCD Measurement The experimental VCD and IR absorption spectra are recorded using a VCD spectrometer.To obtain the experimental chiroptical "fingerprint" of the molecule.
3. Conformational Search Computational methods are used to find all low-energy conformations of one chosen enantiomer (e.g., (S)-configuration).To ensure all significant molecular shapes that contribute to the final spectrum are considered.
4. Spectrum Calculation Quantum chemical calculations (DFT) are performed to predict the theoretical IR and VCD spectra for the chosen enantiomer, often as a Boltzmann-weighted average of the most stable conformers.To generate a theoretical spectrum corresponding to a known absolute configuration.
5. Comparison & Assignment The experimental VCD spectrum is qualitatively and/or quantitatively compared to the calculated spectrum.A good match between the experimental and calculated spectra confirms the absolute configuration of the sample.

Q & A

How can enantioselective synthesis of (S)-2-(2-Fluorophenyl)oxirane be optimized using epoxidation catalysts?

Level : Advanced
Methodological Answer :
Enantioselective epoxidation of fluorinated alkenes requires careful selection of catalysts and reaction conditions. For example, m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (-20°C to 0°C) has been effective for epoxidizing difluoromethyl alkenes with high selectivity . Alternatively, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) or chloride (TBAC) in a DMSO-Me₂SO₄ system can enhance reaction rates and enantiomeric excess (ee) by stabilizing transition states . Optimization should include screening catalysts (e.g., TBAB vs. TBAC), solvent polarity, and temperature gradients (e.g., -30°C to 25°C) to balance yield and ee. Kinetic studies using HPLC or chiral GC are recommended to monitor stereochemical outcomes.

What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

Level : Advanced
Methodological Answer :
Correlation-consistent basis sets (e.g., cc-pVTZ) combined with density functional theory (DFT) are ideal for modeling fluorinated epoxides. For example, Gaussian-type basis sets optimized for correlated molecular calculations (e.g., [5s4p3d2f1g]) can accurately predict activation energies for nucleophilic ring-opening reactions . Focus on:

  • Transition state analysis : Use B3LYP/6-311++G(d,p) to map energy barriers for SN2 vs. SN1 mechanisms.
  • Solvent effects : Include polarizable continuum models (PCM) for solvents like DCM or THF.
  • Fluorine substituent effects : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions influencing regioselectivity .

How can researchers resolve contradictions in reported reaction yields when using different fluorinating agents?

Level : Advanced
Methodological Answer :
Discrepancies in yields often arise from competing side reactions (e.g., over-fluorination or epoxide ring degradation). To address this:

  • Comparative kinetic studies : Monitor intermediates via in-situ ¹⁹F NMR to identify rate-limiting steps. For example, fluorophenyl epoxides may undergo acid-catalyzed rearrangement under high-temperature conditions .
  • Control experiments : Test fluorinating agents (e.g., Selectfluor vs. DAST) in inert atmospheres to rule out moisture sensitivity.
  • Mechanistic validation : Use isotopic labeling (e.g., ¹⁸O in epoxide) to track oxygen migration during fluorination .

What are the best practices for characterizing the enantiomeric purity of this compound derivatives?

Level : Methodological
Answer :
Enantiomeric excess (ee) can be determined using:

  • ¹⁹F NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of fluorophenyl signals, enabling ee quantification .
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients (90:10 to 70:30) at 1 mL/min. Retention times for enantiomers typically differ by 2–5 minutes .
  • X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ether/pentane).

How does the fluorophenyl substituent influence the regioselectivity of epoxide ring-opening reactions?

Level : Basic
Methodological Answer :
The electron-withdrawing fluorine atom directs nucleophilic attack to the less substituted epoxide carbon. For example:

  • Nucleophilic opening : In reactions with amines, the nucleophile preferentially attacks the benzylic carbon (adjacent to the fluorophenyl group) due to inductive destabilization of the oxyanion intermediate .
  • Acid-catalyzed opening : Protonation occurs at the oxygen atom distal to fluorine, leading to carbocation stabilization at the fluorophenyl-adjacent carbon.
    Validation via computational modeling (DFT) and isotopic labeling (²H or ¹⁸O) is recommended to confirm mechanistic pathways .

What experimental strategies mitigate racemization during the synthesis of this compound?

Level : Advanced
Methodological Answer :
Racemization is minimized by:

  • Low-temperature protocols : Conduct reactions below -20°C to suppress thermal epimerization.
  • Inert atmospheres : Use Schlenk lines to exclude moisture and oxygen, which can hydrolyze epoxides.
  • Chiral auxiliaries : Temporarily introduce bulky groups (e.g., tert-butyl) to sterically hinder the stereocenter during synthesis .
    Post-reaction analysis via circular dichroism (CD) or polarimetry ensures stereochemical integrity.

How can researchers design fluorinated analogs of this compound for structure-activity relationship (SAR) studies?

Level : Advanced
Methodological Answer :

  • Positional isomer synthesis : Replace the 2-fluorophenyl group with 3- or 4-fluorophenyl substituents to assess electronic effects. Use Suzuki-Miyaura coupling for regioselective aryl introduction .
  • Fluorine scanning : Synthesize mono-, di-, and trifluorinated analogs via directed ortho-metalation (DoM) or halogen exchange (Halex) reactions .
  • Biological testing : Evaluate cytotoxicity and enzyme inhibition (e.g., cytochrome P450) to correlate fluorination patterns with activity .

What analytical techniques validate the stability of this compound under storage conditions?

Level : Methodological
Answer :

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via GC-MS or LC-QTOF.
  • Epoxide integrity : Monitor using ¹H NMR (δ 3.5–4.5 ppm for oxirane protons) and FTIR (C-O-C stretch at ~1250 cm⁻¹) .
  • Chiral stability : Compare initial and post-storage ee values using chiral HPLC .

How do solvent effects impact the stereochemical outcomes of this compound reactions?

Level : Advanced
Methodological Answer :
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states through dipole interactions, favoring SN2 mechanisms and retention of configuration. Non-polar solvents (e.g., toluene) may promote carbocation formation (SN1), increasing racemization risk. Solvent screening should include:

  • Dielectric constant correlation : Compare reaction outcomes in solvents with ε values ranging from 2.4 (toluene) to 46.7 (DMF).
  • Co-solvent systems : Use DCM/THF mixtures to balance solubility and transition-state stabilization .

What are the challenges in scaling up laboratory synthesis of this compound to pilot-plant levels?

Level : Advanced
Methodological Answer :
Key challenges include:

  • Exotherm management : Use jacketed reactors with controlled cooling (e.g., -30°C brine) during epoxidation to prevent thermal runaway .
  • Catalyst recovery : Implement continuous-flow systems with immobilized catalysts (e.g., polymer-supported m-CPBA) to reduce waste .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for high-purity isolation.

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